- Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof, World Intellectual Property Organization, , ,
Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)
96293-17-3 structure
Product Name:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Numero CAS:96293-17-3
MF:C25H24N2O2
MW:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054
Update Time:2025-05-19
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
- FD1115
- (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
- (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
- N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
- [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
- AK327439
- IPSABLMEYFYEHS-QHCPKHFHSA-N
- SBB001753
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
- (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
- (S)-2-(N-Benzylprolyl)aminobenzophenone
- CS-0011031
- SCHEMBL601411
- (s)-n-benzylproline (2-benzoylphenyl)amide
- AKOS001756321
- DTXSID90359670
- 96293-17-3
- MFCD00145260
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- B5519
- WDA29317
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- DB-322111
- AS-10082
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
-
- MDL: MFCD00145260
- Inchi: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
- Chiave InChI: IPSABLMEYFYEHS-QHCPKHFHSA-N
- Sorrisi: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O
Proprietà calcolate
- Massa esatta: 384.18400
- Massa monoisotopica: 385.191603
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 551
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 49.4
- Carica superficiale: 1
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.1573 (rough estimate)
- Punto di fusione: 98.0 to 102.0 deg-C
- Punto di ebollizione: 606°C at 760 mmHg
- Punto di infiammabilità: 320.3±31.5 °C
- Indice di rifrazione: 1.5500 (estimate)
- PSA: 49.41000
- LogP: 4.53160
- λmax: 240(MeOH)(lit.)
- Solubilità: Non disponibile
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: S24/25
- Condizioni di conservazione:Inert atmosphere,Room Temperature
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256012-1g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95+% | 1g |
$204 | 2021-08-04 | |
| Chemenu | CM256012-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95+% | 5g |
$561 | 2021-08-04 | |
| Chemenu | CM256012-10g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95+% | 10g |
$898 | 2021-08-04 | |
| Ambeed | A266487-100mg |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 100mg |
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(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 250mg |
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96293-17-3 | 97% | 1g |
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(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 5g |
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| Chemenu | CM256012-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95%+ | 5g |
$*** | 2023-05-29 |
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; pH 6
Riferimento
- Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary, European Journal of Organic Chemistry, 2003, (5), 869-877
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 0 °C
1.2 Solvents: Toluene ; 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Solvents: Toluene ; 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
Riferimento
- Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ; 5 min, -30 °C
1.3 Reagents: Triethylamine ; 20 h, rt
1.2 Solvents: Dichloromethane ; 5 min, -30 °C
1.3 Reagents: Triethylamine ; 20 h, rt
Riferimento
- The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Riferimento
- Design, synthesis and testing of Beta-strand mimics as protease inhibitors, 2006, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Solvents: Dichloromethane ; overnight, 40 °C
1.2 Solvents: Dichloromethane ; overnight, 40 °C
Riferimento
- Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa, Chemistry - A European Journal, 2018, 24(36), 9136-9147
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 20 min, -15 °C
1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ; rt
Riferimento
- Direct Targeting of Rab-GTPase-Effector Interactions, Angewandte Chemie, 2014, 53(9), 2498-2503
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt
Riferimento
- Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids, Journal of Organic Chemistry, 2003, 68(18), 7104-7107
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; reflux → 66 °C
Riferimento
- Simple method for synthesizing chiral amino acids, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ; 5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives, Tetrahedron, 2019, 75(36),
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt
1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt
Riferimento
- Preparation of triazole-containing peptidomimetic macrocyclic compounds, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C
Riferimento
- Disubstituted amino acids and methods of preparation and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Riferimento
- Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids, Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid, Journal of Organic Chemistry, 2011, 76(6), 1513-1520
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 70 °C; 2 h, 70 °C
Riferimento
- Preparation of L-theanine by chemical method, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
1.2 -30 °C; 10 h, rt
Riferimento
- Preparation of novel cyclic boronate inhibitors of HCV replication, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ; 10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C
1.3 overnight, -10 °C → rt
1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C
1.3 overnight, -10 °C → rt
Riferimento
- Synthesis of Chiral Spin-Labeled Amino Acids, Organic Letters, 2019, 21(24), 10149-10153
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials
- (2S)-1-benzylpyrrolidine-2-carboxylic acid
- (SP-4-4)-[N-Ethyl-N2-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-κN]carbonyl]amino-κN]phenyl]methylene]-L-glutaminato(2-)-κN2,κO1]nickel
- 2-Aminobenzophenone
- N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-, hydrochloride (1:1), (2S)-
- N-Benzyl-(S)-proline Hydrochloride
- (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Numero d'ordine:A915503
Stato delle scorte:in Stock
Quantità:100g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:56
Prezzo ($):843.0/256.0
Email:sales@amadischem.com
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Purezza:99%/99%
Quantità:100g/25g
Prezzo ($):843.0/256.0